6-fluoro-3-methyl-1H-indazole-5-carboxylic acid
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Overview
Description
6-fluoro-3-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of a fluorine atom and a carboxylic acid group in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a methyl-substituted ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-methyl-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
6-fluoro-3-methyl-1H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-indazole-5-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and reactivity.
6-chloro-3-methyl-1H-indazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
5-fluoro-1H-indazole-3-carboxylic acid: Different substitution pattern, which can affect its reactivity and biological activity.
Uniqueness
The presence of both a fluorine atom and a carboxylic acid group in 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid makes it unique compared to other indazole derivatives. These functional groups enhance its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
6-Fluoro-3-methyl-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article reviews the biological activity of this indazole derivative, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound primarily acts as an inhibitor of cyclin-dependent kinase 8 (CDK8), an enzyme involved in transcription regulation and oncogenesis. CDK8 has been implicated in several cancer types, including colon cancer and melanoma, where it promotes tumor growth by regulating key signaling pathways such as Wnt/β-catenin and Notch . Inhibition of CDK8 can disrupt these pathways, leading to reduced tumor cell proliferation and increased apoptosis.
Antitumor Activity
In vitro Studies : The biological activity of this compound has been evaluated against various human cancer cell lines. The compound demonstrated significant antiproliferative effects, with IC50 values indicating its potency. For example, in studies assessing its effects on Hep-G2 liver cancer cells, the compound exhibited an IC50 value comparable to established chemotherapeutic agents like 5-fluorouracil (5-Fu) .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Comparison (5-FU IC50) |
---|---|---|
Hep-G2 | 3.32 | 4.0 |
K562 | 10.0 | 12.0 |
A549 | 7.5 | 8.0 |
Cell Cycle Analysis : The compound's impact on cell cycle distribution was also examined. Treatment with varying concentrations resulted in an increased population of cells in the G0/G1 phase, indicating a halt in progression to the S phase, which is critical for DNA synthesis and cell division . This effect is crucial for understanding how the compound may induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Research into the SAR of indazole derivatives has revealed that specific substitutions on the indazole ring significantly influence biological activity. The presence of fluorine atoms at strategic positions enhances lipophilicity and bioavailability, which can improve interaction with target proteins involved in tumor growth .
Table 2: Structure-Activity Relationships for Indazole Derivatives
Compound Structure | IC50 (µM) | Notable Features |
---|---|---|
This compound | 3.32 | Fluorine at C-6 enhances activity |
4-Methoxyphenyl substitution | 10.03 | Increased selectivity |
3-Fluorophenyl substitution | >50 | Poor selectivity |
Case Studies
A notable study demonstrated that treatment with this compound led to significant apoptosis in K562 cells, as evidenced by increased levels of pro-apoptotic Bax protein and decreased levels of anti-apoptotic Bcl-2 protein . This dual mechanism—inducing both cell cycle arrest and apoptosis—highlights the compound's potential as a therapeutic agent.
Properties
IUPAC Name |
6-fluoro-3-methyl-2H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-4-5-2-6(9(13)14)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGPBMKOXQEYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.